molecular formula C8H7NO3 B12274122 6-Methoxy-furo[2,3-B]pyridin-3-one

6-Methoxy-furo[2,3-B]pyridin-3-one

Cat. No.: B12274122
M. Wt: 165.15 g/mol
InChI Key: VIINRTPQQRQIOO-UHFFFAOYSA-N
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Description

6-Methoxyfuro[2,3-b]pyridin-3-one is a heterocyclic compound with the molecular formula C8H7NO3 and a molecular weight of 165.14 g/mol This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a methoxy group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxyfuro[2,3-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydroxy-3-methoxypyridine with an appropriate acylating agent to form the desired furo[2,3-b]pyridin-3-one structure . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 6-methoxyfuro[2,3-b]pyridin-3-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyfuro[2,3-b]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced furo[2,3-b]pyridin-3-one derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxyfuro[2,3-b]pyridin-3-one involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furo[2,3-b]pyridin-3-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    6-Hydroxyfuro[2,3-b]pyridin-3-one: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

    6-Methylfuro[2,3-b]pyridin-3-one: Has a methyl group instead of a methoxy group, which can influence its steric and electronic properties.

Uniqueness

6-Methoxyfuro[2,3-b]pyridin-3-one is unique due to the presence of the methoxy group, which can enhance its solubility and reactivity compared to its analogs

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-methoxyfuro[2,3-b]pyridin-3-one

InChI

InChI=1S/C8H7NO3/c1-11-7-3-2-5-6(10)4-12-8(5)9-7/h2-3H,4H2,1H3

InChI Key

VIINRTPQQRQIOO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=O)CO2

Origin of Product

United States

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